(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid
Overview
Description
(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid is an organic compound characterized by the presence of a furan ring substituted with a nitrophenyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid typically involves the following steps:
Synthesis of 4-nitrophenylfuran: This can be achieved through the reaction of 4-nitrophenylboronic acid with 2-furylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.
Formation of the acrylic acid moiety: The furan derivative is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form the this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furans.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as an anti-inflammatory or anticancer agent due to the presence of the nitrophenyl group.
Industry:
Materials Science: Potential use in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid is not well-documented. its biological activity is likely related to the presence of the nitrophenyl group, which can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
(E)-3-(5-(4-nitrophenyl)thiophene-2-yl)acrylic acid: Similar structure but with a thiophene ring instead of a furan ring.
(E)-3-(5-(4-nitrophenyl)pyrrole-2-yl)acrylic acid: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness:
- The presence of the furan ring in (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid imparts unique electronic properties, making it potentially more reactive in certain chemical reactions compared to its thiophene and pyrrole analogs.
Properties
IUPAC Name |
(E)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)8-6-11-5-7-12(19-11)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,15,16)/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFLVOQOCHNPDE-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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